![molecular formula C18H20N2O2S B2897270 N1-(4-methylbenzyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide CAS No. 1207041-40-4](/img/structure/B2897270.png)
N1-(4-methylbenzyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide
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Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Some typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Catalytic Applications
Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst system for Goldberg amidation, especially with less reactive (hetero)aryl chlorides. This catalytic system has demonstrated broad applicability across various functionalized (hetero)aryl chlorides and a wide range of aromatic and aliphatic primary amides, yielding good to excellent results. Furthermore, it has shown efficiency in the arylation of lactams and oxazolidinones, including achieving intramolecular cross-coupling products, highlighting its potential in organic synthesis and material science (De, Yin, & Ma, 2017).
Biological Activity
Several studies have explored the biological activity of compounds structurally related to "N1-(4-methylbenzyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide". For instance, research on Schiff base ligands and their cyclometalated Rh(III) and Ir(III) complexes, such as benzylidene(4-tert-butylphenyl)amine 4-methyl ester, has been conducted. These compounds have shown efficient DNA and protein binding capabilities, which are crucial for understanding their anticancer activities. The binding studies with calf thymus DNA and bovine serum albumin (BSA) suggest potential applications in the development of new therapeutic agents (Mukhopadhyay et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-N'-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-13-4-6-14(7-5-13)11-19-16(21)17(22)20-12-18(8-9-18)15-3-2-10-23-15/h2-7,10H,8-9,11-12H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLQNWBRRXRSJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2(CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-methylbenzyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide |
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